molecular formula C11H17NO B3163152 N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine CAS No. 883529-57-5

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine

Cat. No. B3163152
CAS RN: 883529-57-5
M. Wt: 179.26 g/mol
InChI Key: UKOUFDCGERJMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine, commonly referred to as 2-DMA, is an organic compound with a variety of uses in scientific research. It is most often used as a reagent in organic synthesis, but has also been studied for its potential applications in medicine and biochemistry.

Scientific Research Applications

Psychoactive Compound Research

Studies on similar compounds, such as various psychoactive substances, provide insights into neuropharmacology and toxicology. For example, the relationship between the structure of mescaline and its analogs has been explored to understand toxicity and behavior in laboratory animals. This type of research could be relevant for understanding the effects of N-[2-(3,4-Dimethylphenoxy)ethyl]-N-methylamine if it shares similar psychoactive properties (Hardman, Haavik, & Seevers, 1973).

Forensic Science Applications

Analyzing impurities and synthetic routes of psychoactive substances, including cathinones and amphetamines, is crucial for forensic investigations. Understanding the synthetic pathways and impurity profiles helps in identifying the origins and manufacturing processes of illicit drugs. Such research is essential for law enforcement and public health responses to new psychoactive substances (Stojanovska et al., 2013).

Environmental Impact Studies

The presence and effects of amines and related compounds in surface waters highlight the environmental impacts of chemical pollutants. Studies focusing on the sources, concentrations, and toxicity of these compounds in aquatic environments can inform environmental protection efforts and the safe disposal of chemical wastes (Poste, Grung, & Wright, 2014).

Clinical Imaging Applications

In clinical research, compounds similar to this compound could be studied for their potential as imaging agents, especially in diagnosing diseases like Alzheimer's through PET scans. Research into amyloid imaging ligands, for instance, contributes to our understanding of disease progression and the development of therapeutic interventions (Nordberg, 2007).

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-4-5-11(8-10(9)2)13-7-6-12-3/h4-5,8,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOUFDCGERJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.